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molecular formula C11H13FN2O3 B1328740 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol CAS No. 873537-50-9

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Cat. No. B1328740
M. Wt: 240.23 g/mol
InChI Key: OHJPBJCNSVQUJC-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a solution of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol (2.67 g, 11 mmol) in MeOH (100 mL) was added catalyst Pd/C (1.00 g). The reaction mixture was stirred at rt under H2 for 6 h, then filtered. The filtrate was concentrated in vacuo to give the crude product (2.50 g) for the next step without further purification.
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13][CH2:12]1>CO.[Pd]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([N:11]2[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13][CH2:12]2)=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCC(CC1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt under H2 for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)N1CCC(CC1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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